molecular formula C15H12N4O2S B4454245 3-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid

3-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid

Cat. No.: B4454245
M. Wt: 312.3 g/mol
InChI Key: RXJWBEHUPQIOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid is a complex organic compound that features a pyridine ring, a triazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: mCPBA, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

3-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Properties

IUPAC Name

3-[(3-pyridin-3-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-14(21)11-4-1-3-10(7-11)9-19-13(17-18-15(19)22)12-5-2-6-16-8-12/h1-8H,9H2,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJWBEHUPQIOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C(=NNC2=S)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid
Reactant of Route 2
3-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid
Reactant of Route 4
Reactant of Route 4
3-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid
Reactant of Route 5
3-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid
Reactant of Route 6
3-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.